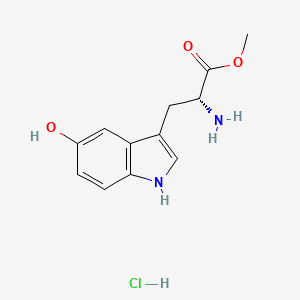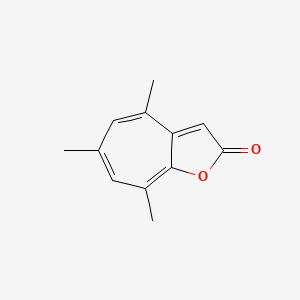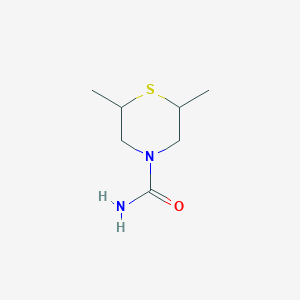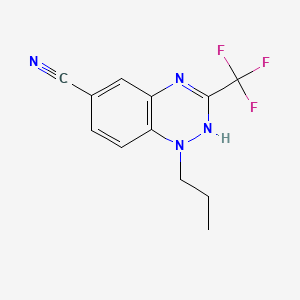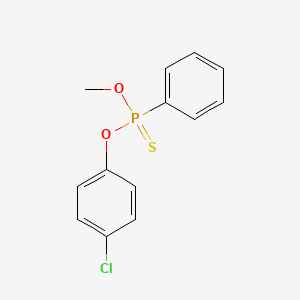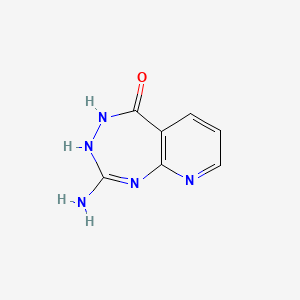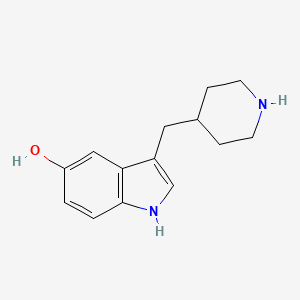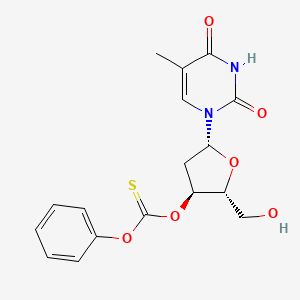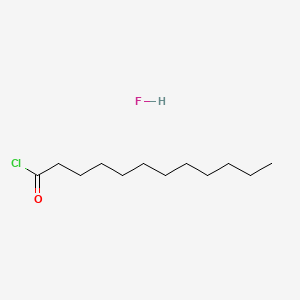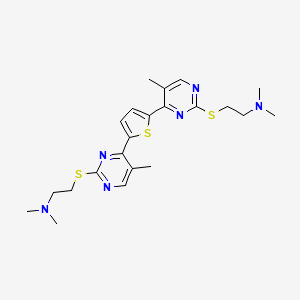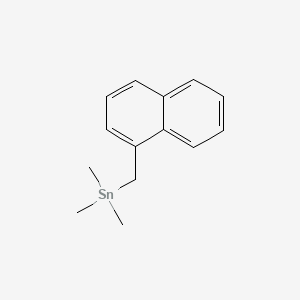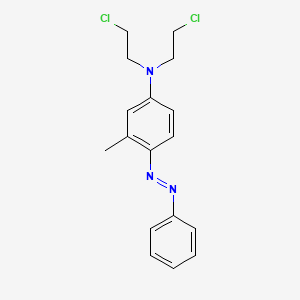
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one: is a complex organic compound that belongs to the class of dibenzo thiepins. This compound is characterized by its unique structure, which includes a thiepin ring system fused with two benzene rings and substituted with methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiepin Ring: The initial step involves the formation of the thiepin ring system through a cyclization reaction. This can be achieved by reacting a suitable diene with a sulfur-containing reagent under controlled conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Oxidation and Cyclization: The final steps involve oxidation and cyclization to form the desired hexahydrodibenzo(b,d)thiepin-7(6H)-one structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo(b,f)azepine: Another dibenzo compound with a similar structure but different functional groups.
10,11-Dimethoxy-5H-dibenzo(a,d)cycloheptene: A related compound with a cycloheptene ring instead of a thiepin ring.
Uniqueness
10,11-Dimethoxy-1,2,3,4,4a,11b-hexahydrodibenzo(b,d)thiepin-7(6H)-one is unique due to its specific thiepin ring system and methoxy substitutions, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
36045-66-6 |
|---|---|
Molekularformel |
C16H20O3S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
10,11-dimethoxy-1,2,3,4,4a,11b-hexahydrobenzo[d][1]benzothiepin-7-one |
InChI |
InChI=1S/C16H20O3S/c1-18-13-8-7-10-12(17)9-20-14-6-4-3-5-11(14)15(10)16(13)19-2/h7-8,11,14H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
HIGXJWNBEAVHPT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)CSC3C2CCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


